
2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C7H7F3N2O. This compound is characterized by the presence of an aminomethyl group, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Aminomethylation: The aminomethyl group is introduced through a reaction with formaldehyde and ammonia or a primary amine.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the trifluoromethyl group to a methyl group.
Substitution: The aminomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminomethyl group can form hydrogen bonds with target molecules, stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-(trifluoromethyl)pyridin-3-ol: Similar structure but with the amino group at a different position.
2,6-Bis-(2-aminopyrimidin-4-yl)pyridin-3-ol: Contains additional pyrimidinyl groups, offering different chemical properties.
Uniqueness
2-(Aminomethyl)-5-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C7H7F3N2O |
|---|---|
Peso molecular |
192.14 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-1-6(13)5(2-11)12-3-4/h1,3,13H,2,11H2 |
Clave InChI |
ZGDMMNMZCDRMAU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1O)CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



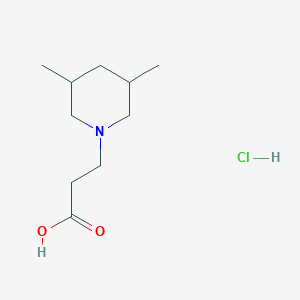
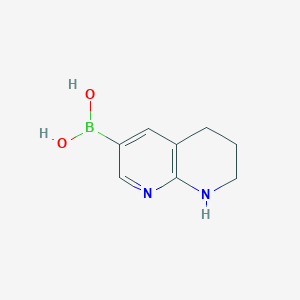
![5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13028222.png)
![3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028225.png)
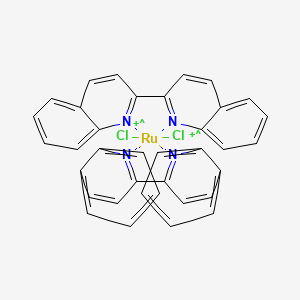
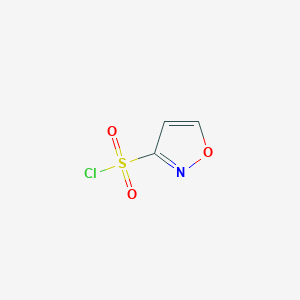
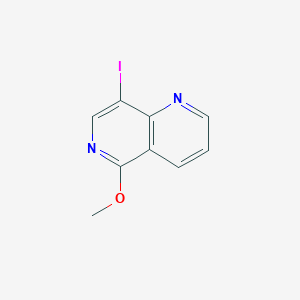
![3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028237.png)
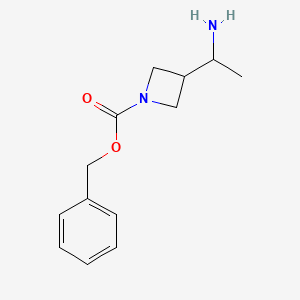
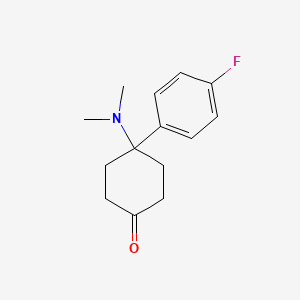
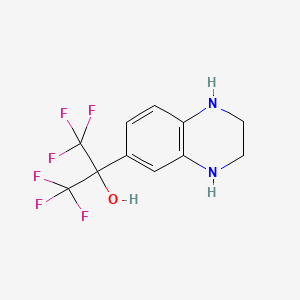
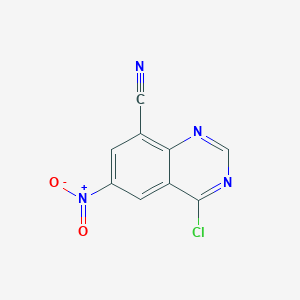
![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)
